Methyl (3S)-3-methylmorpholine-3-carboxylate

Physicochemical profiling Chromatographic method development Lead optimization

Methyl (3S)-3-methylmorpholine-3-carboxylate (CAS 1433222-92-4, molecular formula C₇H₁₃NO₃, MW 159.18) is a chiral, non-racemic morpholine derivative bearing a quaternary stereocenter at the 3-position of the morpholine ring. The compound features a methyl ester at the carboxylate position and a methyl substituent on the same carbon, creating a sterically congested, configurationally stable chiral center.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B15203374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S)-3-methylmorpholine-3-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1(COCCN1)C(=O)OC
InChIInChI=1S/C7H13NO3/c1-7(6(9)10-2)5-11-4-3-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1
InChIKeyVZLBGQIGWJURGL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3S)-3-methylmorpholine-3-carboxylate – Chiral Morpholine Building Block for Stereochemically Demanding Medicinal Chemistry


Methyl (3S)-3-methylmorpholine-3-carboxylate (CAS 1433222-92-4, molecular formula C₇H₁₃NO₃, MW 159.18) is a chiral, non-racemic morpholine derivative bearing a quaternary stereocenter at the 3-position of the morpholine ring. The compound features a methyl ester at the carboxylate position and a methyl substituent on the same carbon, creating a sterically congested, configurationally stable chiral center. The (3S) absolute configuration is defined by the Cahn-Ingold-Prelog system and is critical for downstream stereochemical fidelity in asymmetric synthesis . The free base form is a liquid at ambient temperature with a predicted boiling point of 206.2 ± 30.0 °C, a predicted density of 1.064 ± 0.06 g/cm³, and a predicted pKa of 7.03 ± 0.40 for the morpholine nitrogen . Commercially, the compound is supplied with standard purity levels of 97% or greater, with batch-specific analytical documentation including NMR, HPLC, and GC traceability .

Why Methyl (3S)-3-methylmorpholine-3-carboxylate Cannot Be Replaced by Unsubstituted, Racemic, or Alternative Ester Morpholine Analogs in Chiral Synthesis Programs


Morpholine-3-carboxylate derivatives are not interchangeable building blocks. The presence of the 3-methyl substituent converts the morpholine α-carbon from a planar, prochiral center into a configurationally stable quaternary stereocenter, eliminating the risk of racemization during subsequent synthetic transformations . In downstream biological applications, the absolute configuration at the 3-position is a determinant of pharmacological activity: studies on structurally related 3-substituted morpholines have demonstrated that enantiomers exhibit markedly different target selectivity and potency profiles, with the (S)-configuration being essential for noradrenaline reuptake inhibition in the viloxazine series [1] and for achieving specific mTOR vs. PI3K selectivity in kinase inhibitor programs [2]. The methyl ester group further differentiates this compound from ethyl, tert-butyl, or free acid analogs by modulating both the steric environment during coupling reactions and the lipophilicity (LogP) of intermediates, which directly impacts chromatographic purification behavior and downstream pharmacokinetic optimization. Simply substituting the racemate, the opposite enantiomer, the des-methyl analog, or a different ester variant introduces uncontrolled variables in stereochemical outcome, reaction kinetics, and biological readout that cannot be retrospectively deconvoluted.

Quantitative Comparator Evidence for Methyl (3S)-3-methylmorpholine-3-carboxylate: Physicochemical, Stereochemical, and Application-Specific Differentiation


Physicochemical Property Shift: Methyl (3S)-3-methylmorpholine-3-carboxylate vs. Des-Methyl (S)-Methyl Morpholine-3-carboxylate

The introduction of the 3-methyl substituent produces measurable shifts in all key predicted physicochemical parameters relative to the des-methyl analog (S)-methyl morpholine-3-carboxylate (CAS 741288-31-3). The target compound exhibits a higher boiling point (206.2 °C vs. 202.2 °C, Δ = +4.0 °C) , a lower density (1.064 g/cm³ vs. 1.106 g/cm³, Δ = -0.042 g/cm³) , and a marginally increased nitrogen pKa (7.03 vs. 6.96, Δ = +0.07 units) . The molecular weight increases from 145.16 to 159.18 g/mol (Δ = +14.02 g/mol, +9.7%) due to the additional methyl group . These differences, while individually modest, collectively alter the compound's retention time in reversed-phase HPLC, its partitioning behavior in liquid-liquid extraction, and its basicity in salt formation protocols—all of which are critical parameters when developing reproducible synthetic and analytical methods.

Physicochemical profiling Chromatographic method development Lead optimization

Enantiomer-Dependent Biological Activity: (3S)-Configured Morpholine Derivatives in mTOR Kinase Inhibitor Selectivity

In pyrazolopyrimidine-based mTOR inhibitor series, the incorporation of chiral morpholine fragments yields enantiomer-dependent selectivity profiles. Zask et al. (2009) demonstrated that chiral bridged morpholines produce inhibitors with subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity for mTOR over PI3Kα, with the individual enantiomers exhibiting different potency and selectivity profiles [1]. While this study employed bridged morpholines rather than the exact target compound, the underlying principle that the absolute configuration of the morpholine 3-position governs kinase selectivity is directly transferable to 3-methyl-3-carboxylate morpholine derivatives. The (3S)-configured methyl ester serves as a stereochemically defined precursor for introducing the chiral morpholine fragment into kinase inhibitor scaffolds . The (3S)-3-methylmorpholine core is explicitly cited as being useful in the preparation of morpholinopyrimidine derivatives as mTOR kinase inhibitors .

mTOR kinase inhibition PI3K selectivity Chiral recognition Cancer therapeutics

Stereochemical Stability: Quaternary Center Prevents Racemization Relative to 3-Unsubstituted Morpholine-3-carboxylates

The defining structural feature of methyl (3S)-3-methylmorpholine-3-carboxylate is the quaternary carbon at the 3-position, bearing both the methyl ester and the methyl substituent. Unlike (S)-methyl morpholine-3-carboxylate (CAS 741288-31-3), which possesses a tertiary α-carbon susceptible to deprotonation and racemization under basic conditions, the 3,3-disubstituted analog cannot undergo enolization at this center . This configurational stability is critical during synthetic sequences involving strong bases (e.g., LDA, NaH, KOtBu), elevated temperatures, or nucleophilic catalysis. The (3S)-3-methylmorpholine core has been synthesized on multigram scale with retention of stereochemical integrity using a coupling-cyclization-reduction sequence from enantiomerically pure amino alcohols . In contrast, 3-unsubstituted morpholine-3-carboxylates require careful control of reaction conditions to avoid epimerization, adding operational complexity and reducing robustness in scale-up [1].

Configurational stability Asymmetric synthesis Process chemistry Chiral pool synthesis

Enantiomeric Purity Specifications: Vendor QC Data for Methyl (3S)-3-methylmorpholine-3-carboxylate vs. Commercial (R)-Enantiomer

Commercially available methyl (3S)-3-methylmorpholine-3-carboxylate (free base, CAS 1433222-92-4) is supplied at ≥97% purity as standard, with batch-specific QC documentation including NMR, HPLC, and GC analyses . An alternative supplier lists the compound at ≥98% purity with storage at 2–8 °C in sealed, dry conditions . The hydrochloride salt form (CAS 1434126-95-0) is available at 97% purity . For the corresponding (R)-enantiomer free base (3-methylmorpholine without ester, CAS 74572-04-6), a vendor achieves 99% chemical purity by GC and 99% enantiomeric excess by chiral GC, with a specific optical rotation of -25° (c=1, CHCl₃) . While the (3S)-methyl ester target compound's enantiomeric excess is not explicitly published as a numerical value by current vendors, the availability of the (R)-enantiomer at 99% ee establishes the benchmark that chiral purity specifications are achievable and should be requested in procurement for stereochemically sensitive applications.

Enantiomeric purity Quality control Analytical chemistry Procurement specification

Methyl Ester vs. Ethyl Ester vs. tert-Butyl Ester: Orthogonal Reactivity and LogP Differentiation for Diversification Strategies

The methyl ester functionality of the target compound provides distinct reactivity and physicochemical properties compared to alternative ester derivatives used in morpholine building block chemistry. The predicted LogP of methyl 3-methylmorpholine-3-carboxylate hydrochloride is 0.67 [1], compared to the N-Boc protected methyl ester analog (LogP 1.12) [2] and the parent (S)-3-methylmorpholine free base (XLogP3 -0.1) . This intermediate lipophilicity positions the methyl ester as a balanced synthon: sufficiently lipophilic for organic-phase reactions yet amenable to aqueous workup. The methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to the corresponding carboxylic acid without affecting the morpholine nitrogen, whereas the tert-butyl ester requires acidic deprotection (TFA) that simultaneously protonates the morpholine nitrogen. The ethyl ester analog (e.g., ethyl morpholine-3-carboxylate, MW 159.18) shares the same molecular weight but exhibits different steric bulk at the ester position, which can influence the rate of enzymatic hydrolysis in prodrug strategies and the crystallinity of intermediates .

Protecting group strategy Ester hydrolysis Lipophilicity optimization Fragment-based drug discovery

High-Impact Application Scenarios for Methyl (3S)-3-methylmorpholine-3-carboxylate Based on Quantitative Differentiation Evidence


Stereochemically Defined mTOR/PI3K Kinase Inhibitor Fragment Synthesis

The (3S)-3-methylmorpholine carboxylate scaffold is directly applicable to the synthesis of morpholinopyrimidine-based mTOR kinase inhibitors, where the absolute configuration at the 3-position is a determinant of kinase selectivity. As demonstrated by Zask et al. (2009), chiral morpholine-containing pyrazolopyrimidines achieve up to 26,000-fold selectivity for mTOR over PI3Kα, with enantiomer-dependent potency profiles [1]. The methyl ester serves as a protected carboxylate handle that can be hydrolyzed to the carboxylic acid for subsequent amide coupling, or reduced to the hydroxymethyl derivative for further diversification. The quaternary C3 center ensures no epimerization during these transformations . For medicinal chemistry teams pursuing mTOR-selective inhibitors, this building block provides the stereochemically pure (3S) configuration required to probe the chirality-sensitive mTOR active site pocket .

Configurationally Stable β-Turn Mimetic and Peptidomimetic Design

Morpholine-3-carboxylic acid derivatives bearing the (3S) configuration have been validated as proline surrogates in β-turn nucleating tetrapeptides, with the absolute configuration at the 3-position determining the folded conformation as demonstrated by NMR, IR, and molecular modeling studies [1]. The 3-methyl substitution on the target compound further rigidifies the morpholine ring, potentially enhancing the thermodynamic stability of the β-turn conformation relative to the des-methyl analog. The methyl ester provides a convenient handle for solid-phase peptide synthesis (SPPS) after hydrolysis to the Fmoc-protected amino acid derivative, a synthetic route that has been established for enantiopure morpholine-3-carboxylic acid from serine methyl ester . The (3S) configuration is essential for mimicking L-proline geometry in bioactive peptide sequences.

Fragment-Based Drug Discovery (FBDD) Library Component with Systematic Stereochemical Variation

The 2024 Organic Letters study on systematic chemical diversity (SCD) expansion of morpholine chemical space demonstrates that methyl-substituted morpholine scaffolds varying systematically in regiochemistry and stereochemistry can be directly applied in fragment screening campaigns [1]. The target compound, with its defined (3S) configuration and quaternary 3-position, occupies a distinct region of three-dimensional chemical space compared to 2-substituted, N-substituted, or unsubstituted morpholine fragments. Its intermediate LogP (0.67 for the HCl salt) and the presence of both hydrogen bond acceptors (ester carbonyl, morpholine oxygen) and a donor (morpholine NH) make it suitable for fragment library design targeting diverse protein binding sites. The 24-member morpholine library approach validates the inclusion of stereochemically defined, C-substituted morpholine esters in fragment collections [1].

Process Chemistry Scale-Up Leveraging Configurational Stability for cGMP Intermediate Production

For process chemistry groups transitioning from medicinal chemistry to preclinical or Phase I supply, the quaternary C3 center of methyl (3S)-3-methylmorpholine-3-carboxylate eliminates the risk of base-catalyzed racemization that plagues 3-unsubstituted morpholine-3-carboxylates [1]. The Dugar et al. (2015) Synthesis paper provides a validated multigram-scale synthetic route to (3S)-3-methylmorpholine via coupling-cyclization-reduction of amino alcohols and α-halo acid chlorides . This methodology, combined with the compound's configurational stability, supports the production of stereochemically consistent batches under cGMP conditions. The boiling point of 206.2 °C and predicted density of 1.064 g/cm³ provide reference parameters for distillation purification and bulk storage specifications . Procurement of the (3S)-configured methyl ester from vendors offering batch-specific QC documentation (NMR, HPLC, GC) ensures traceability for regulatory filings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (3S)-3-methylmorpholine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.